![molecular formula C24H23NOS B407993 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B407993.png)
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound with a unique structure that includes a thienyl group and a tetrahydrobenzo[a]phenanthridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves multiple steps, typically starting with the preparation of the thienyl and benzo[a]phenanthridinone intermediates. Common synthetic routes include:
Thienyl Group Synthesis: The thienyl group can be synthesized through the reaction of thiophene with methylating agents under acidic conditions.
Benzo[a]phenanthridinone Core Synthesis: This core structure can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-thienyl group: A simpler compound containing the thienyl group.
2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole: Another compound with a thienyl group and a complex structure.
Uniqueness
2,2-DIMETHYL-5-(3-METHYLTHIOPHEN-2-YL)-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is unique due to its specific combination of a thienyl group and a tetrahydrobenzo[a]phenanthridinone core, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C24H23NOS |
|---|---|
分子量 |
373.5g/mol |
IUPAC名 |
2,2-dimethyl-5-(3-methylthiophen-2-yl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C24H23NOS/c1-14-10-11-27-23(14)22-21-17(12-24(2,3)13-19(21)26)20-16-7-5-4-6-15(16)8-9-18(20)25-22/h4-11,22,25H,12-13H2,1-3H3 |
InChIキー |
JQZKPSQIQWWCHN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
正規SMILES |
CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)C4=C(N2)C=CC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


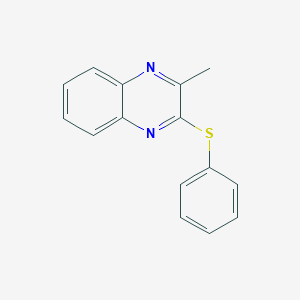
![3-[2-(4-Fluorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407914.png)
![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfide](/img/structure/B407915.png)
![1-ethyl-N,N-dimethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B407917.png)
![3',4,5-TRIETHYL 5',5',8',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',4,5-TRICARBOXYLATE](/img/structure/B407920.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B407923.png)

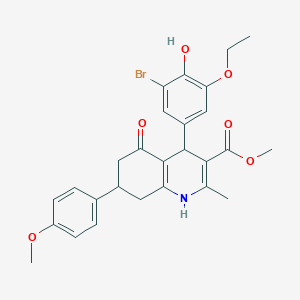
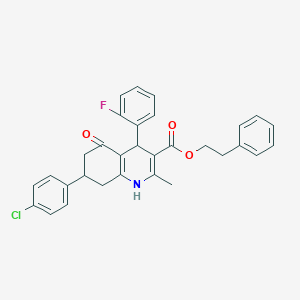
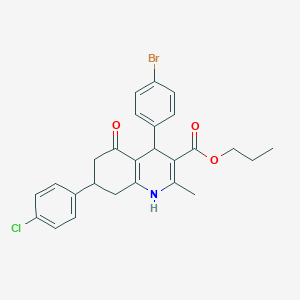
![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B407930.png)
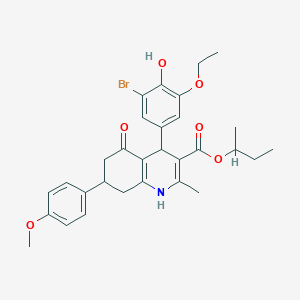

![2-[(5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B407933.png)
